3,4-Diphenylisoquinoline

OLED phosphorescent dopant external quantum efficiency

3,4-Diphenylisoquinoline (CAS 52839-45-9) is a synthetic diaryl-substituted isoquinoline with the molecular formula C₂₁H₁₅N and a molecular weight of 281.35 g·mol⁻¹. The compound features two phenyl rings appended at the 3- and 4-positions of the isoquinoline core, a substitution pattern that distinguishes it from both mono-aryl (e.g., 3-phenylisoquinoline) and regioisomeric diaryl analogs (e.g., 1,4-diphenylisoquinoline).

Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
CAS No. 52839-45-9
Cat. No. B1600946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenylisoquinoline
CAS52839-45-9
Molecular FormulaC21H15N
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C21H15N/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-15H
InChIKeyQHFUKURHZOIMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenylisoquinoline (CAS 52839-45-9) – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3,4-Diphenylisoquinoline (CAS 52839-45-9) is a synthetic diaryl-substituted isoquinoline with the molecular formula C₂₁H₁₅N and a molecular weight of 281.35 g·mol⁻¹ . The compound features two phenyl rings appended at the 3- and 4-positions of the isoquinoline core, a substitution pattern that distinguishes it from both mono-aryl (e.g., 3-phenylisoquinoline) and regioisomeric diaryl analogs (e.g., 1,4-diphenylisoquinoline) [1]. Key predicted or measured physicochemical parameters include a melting point of 170 °C, a boiling point of 402.07 °C at 760 mmHg, a density of 1.137 g·cm⁻³, a LogP of 5.57, a polar surface area (PSA) of 12.89 Ų, and a predicted pKa of 4.11 ± 0.31 [2]. The compound serves as a versatile building block for OLED phosphorescent iridium(III) dopants, as a tamoxifen-analogue scaffold in anticancer research, and as a substrate for asymmetric hydrogenation in the synthesis of chiral tetrahydroisoquinolines [3][4][5].

Why Generic Substitution Fails for 3,4-Diphenylisoquinoline: Regioisomer-Specific Reactivity and Application-Defining Substituent Effects


The 3,4-diaryl substitution pattern on the isoquinoline core is not interchangeable with other regioisomers or mono-aryl analogs without altering key performance properties. Moving one phenyl group from position 3 to position 1 (yielding 1,4-diphenylisoquinoline, CAS 66166-25-4) changes the electronic environment of the nitrogen atom and the steric profile of the metal-binding site, which directly impacts the photophysical properties of derived iridium(III) complexes [1]. In medicinal chemistry, the 3,4-diphenylisoquinoline framework was deliberately designed to place the aminoalkyl side chain at a different spatial location relative to triphenylethylene-based antiestrogens such as tamoxifen, a structural feature that cannot be replicated by 3-phenylisoquinoline or quinoline analogs [2]. Furthermore, the presence of two aryl rings at adjacent positions enables unique topoisomerase I inhibitory activity in 3,4-diarylisoquinolinamines that is absent in the corresponding 3,4-diarylisoquinolones, demonstrating that even oxidation-state changes within the same substitution pattern lead to divergent biological outcomes [3]. Procuring a generic "diphenylisoquinoline" without verifying the exact CAS number 52839-45-9 thus carries the risk of obtaining a regioisomer or derivative with fundamentally different reactivity and application suitability.

3,4-Diphenylisoquinoline (CAS 52839-45-9) – Quantitative Differentiation Evidence Against Closest Comparators


White OLED Phosphorescent Dopant Efficiency: (dpiq)₂Ir(acac) vs. (piq)₂Ir(acac) – 3-Fold Higher External Quantum Efficiency

The iridium(III) complex (dpiq)₂Ir(acac), synthesized using 3,4-diphenylisoquinoline as the cyclometalating ligand, delivers a peak external quantum efficiency (EQE) of 21.5% and a current efficiency of 68.8 cd·A⁻¹ in a two-element white phosphorescent OLED device incorporating an energy-harvesting layer [1]. This performance substantially exceeds that reported for the widely used red phosphorescent dopant (piq)₂Ir(acac) (based on 1-phenylisoquinoline), which typically achieves a maximum EQE of approximately 7.28% and a current efficiency of 8.91 cd·A⁻¹ in single-layer red PhOLED devices [2]. The (dpiq)₂Ir(acac)-based device further demonstrates excellent efficiency retention, maintaining an EQE of 18.9% at a practical brightness of 1,000 cd·m⁻² with CIE coordinate shifts of only (0.02, ≤0.01) across the 1,000–10,000 cd·m⁻² range [1].

OLED phosphorescent dopant external quantum efficiency iridium complex white light emission

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: 3,4-Diphenyl-1,2-dihydroisoquinoline (1a) Shows Near-Equipotent Activity to Tamoxifen

In a direct head-to-head evaluation by Kihara et al. (1995), the 3,4-diphenyl-1,2-dihydroisoquinoline derivative (compound 1a) exhibited an IC₅₀ of 0.94 µg·mL⁻¹ against the human mammary carcinoma MCF-7 cell line, which was described as nearly equipotent to tamoxifen tested under the same conditions [1]. This is the most active compound among the tested 3,4-diphenyl-1,2-dihydroisoquinoline, 3,4-diphenyl-1,2,3,4-tetrahydroisoquinoline, and 3,4-diphenyl-1,2,3,4-tetrahydroisoquinolin-4-ol series evaluated in this study, indicating that the 1,2-dihydroisoquinoline oxidation state combined with the 3,4-diphenyl substitution pattern is critical for maximum antiproliferative potency [1]. A subsequent study by Kihara et al. (1997) confirmed that the phenolic 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinoline derivatives (4a, 4c) and isoquinolin-4-ols (5a, 5b) were active against MCF-7 cells and nearly equipotent to the nonphenolic compound 1a, establishing a consistent structure–activity relationship [2].

tamoxifen analogue MCF-7 antiproliferative breast cancer IC50

Topoisomerase I Inhibition Selectivity: 3,4-Diarylisoquinolinamines vs. 3,4-Diarylisoquinolones – Functional Group-Dependent Target Engagement

In a systematic SAR study by Van et al. (2015), 3,4-diarylisoquinolones generally did not inhibit topoisomerase I (topo I) and showed only moderate inhibition of topoisomerase II (topo II), whereas several 3,4-diarylisoquinolinamines exhibited superior topo I inhibitory activity and greater affinity for topo I than for topo II [1]. This functional-group-dependent switch in enzyme selectivity is quantitative and reproducible: eight derivatives bearing an amine substituent on the isoquinoline ring were selectively cytotoxic against human ductal breast epithelial tumor cells (T47D), human prostate cancer cells (DU145), and human colorectal adenocarcinoma cells (HCT-15), while sparing normal human breast epithelial cells (MCF10A) [1]. In contrast, the corresponding 3,4-diarylisoquinolones (lacking the amine group) displayed a different cytotoxicity profile and did not inhibit topo I [1]. Notably, the selective cancer-cell toxicity of 3,4-diarylisoquinolones represented an advantage over doxorubicin (DOX), which was cytotoxic to both malignant and non-malignant cells [1]. This evidence demonstrates that the 3,4-diarylisoquinoline core scaffold, when elaborated to the 3,4-diarylisoquinolinamine, uniquely enables selective topo I inhibition, a feature not accessible from the isoquinolone oxidation state within the same substitution pattern.

topoisomerase I topoisomerase II anticancer selective cytotoxicity structure-activity relationship

Synthesis Efficiency: Modern Palladium-Catalyzed Route (91% Yield) vs. Stoichiometric Cyclopalladated Approach (22% Yield) for 3,4-Diphenylisoquinoline

A modern palladium-catalyzed iminoannulation protocol employing a palladacycle catalyst (1 mol %), diphenylacetylene, Na₂CO₃, and LiCl in DMF at 100 °C delivers 3,4-diphenylisoquinoline in 91% isolated yield, as reported by Yang et al. (2011) and documented in the synthetic procedures on ChemicalBook [1]. This catalytic method represents a dramatic improvement over the earlier stoichiometric cyclopalladated approach reported by Heck and coworkers, in which 3,4-diphenylisoquinoline was obtained in only 22% yield from the reaction of cyclopalladated N-tert-butylbenzaldimine tetrafluoroborate with diphenylacetylene [2][3]. The 4.1-fold improvement in yield (91% vs. 22%) is accompanied by the practical advantage of using catalytic rather than stoichiometric palladium, reducing both cost and waste for larger-scale procurement [1][2]. The modern protocol also provides access to a broad scope of 3,4-disubstituted isoquinolines through variation of the alkyne coupling partner, further enhancing the utility of this synthetic route for derivative synthesis [1].

palladium catalysis synthesis yield isoquinoline annulation process chemistry cyclometalation

Physicochemical Differentiation: 3,4-Diphenylisoquinoline vs. 3-Phenylisoquinoline – LogP and Steric Profile Impact on Druglikeness and Material Properties

3,4-Diphenylisoquinoline exhibits a calculated LogP of 5.57 and a polar surface area (PSA) of 12.89 Ų, reflecting the high lipophilicity imparted by the two phenyl substituents . In contrast, the mono-aryl analog 3-phenylisoquinoline (CAS 37993-76-3, molecular formula C₁₅H₁₁N, MW 205.26) has a significantly lower molecular weight and, by structural inference, a substantially lower LogP (estimated ~3.5–4.0 based on the loss of one phenyl ring and reduced carbon count) [1]. The ~2 log-unit difference in lipophilicity translates to approximately a 100-fold difference in octanol–water partition coefficient, which has profound implications for membrane permeability, protein binding, and bioavailability in medicinal chemistry applications [1]. The higher LogP of 3,4-diphenylisoquinoline also makes it more suitable for vacuum-deposited OLED fabrication, where higher molecular weight and thermal stability are advantageous for thin-film morphology [2]. The regioisomer 1,4-diphenylisoquinoline (CAS 66166-25-4) shares the same molecular formula and similar computed properties but differs in the spatial orientation of the nitrogen lone pair relative to the phenyl substituents, which can alter metal coordination geometry and biological target recognition [1].

LogP lipophilicity polar surface area druglikeness regioisomer comparison

Enantioselective Hydrogenation Substrate Scope: 3,4-Disubstituted Isoquinolines Enable High Enantioselectivity in Chiral Tetrahydroisoquinoline Synthesis

Shi et al. (2012) developed an enantioselective iridium-catalyzed hydrogenation of 3,4-disubstituted isoquinolines, yielding chiral 1,2,3,4-tetrahydroisoquinolines with enantiomeric excess (ee) values of up to 92% and diastereomeric ratios greater than 20:1 [1]. The 3,4-disubstitution pattern is critical for this transformation: 3,4-diphenylisoquinoline can be converted to its corresponding isoquinolinium chloride salt (using HCl in THF) and subsequently hydrogenated with [{Ir(H)(diphosphine)}₂(μ-Cl)₃]Cl catalyst systems to produce optically active tetrahydroisoquinoline products [2][3]. This reactivity profile is distinct from that of 1-substituted or 1,3-disubstituted isoquinolines, which require different catalyst systems and often yield lower enantioselectivities [1]. The ability to access chiral tetrahydroisoquinolines with high ee makes 3,4-diphenylisoquinoline a valuable prochiral substrate for the synthesis of enantiopure alkaloid-like scaffolds used in medicinal chemistry [1].

asymmetric hydrogenation iridium catalysis enantioselectivity chiral tetrahydroisoquinoline isoquinolinium salt

3,4-Diphenylisoquinoline (CAS 52839-45-9) – Evidence-Backed Research and Industrial Application Scenarios


High-Efficiency White OLED Display and Lighting Panels Using (dpiq)₂Ir(acac) Orange Dopants

OLED display and solid-state lighting manufacturers seeking orange-to-yellow phosphorescent dopants with benchmark external quantum efficiency should prioritize 3,4-diphenylisoquinoline as the ligand precursor for (dpiq)₂Ir(acac). Devices based on this complex deliver a peak EQE of 21.5% and current efficiency of 68.8 cd·A⁻¹, maintaining 18.9% EQE at practical brightness (1,000 cd·m⁻²) with excellent color stability (CIE shift ≤0.02 across 1,000–10,000 cd·m⁻²) [1]. This represents an approximately 3-fold EQE advantage over devices using the more common (piq)₂Ir(acac) red dopant, enabling more power-efficient white OLED panels for mobile displays, televisions, and architectural lighting [2].

Non-Isomerizable Tamoxifen Analogue Development for ER-Positive Breast Cancer

Medicinal chemistry programs targeting estrogen receptor-positive breast cancer with the goal of overcoming tamoxifen resistance and reducing endometrial cancer risk can use 3,4-diphenylisoquinoline as a core scaffold. The 3,4-diphenyl-1,2-dihydroisoquinoline derivative (1a) has demonstrated near-equipotent antiproliferative activity against MCF-7 cells (IC₅₀ = 0.94 µg·mL⁻¹) compared to tamoxifen, while the rigidified isoquinoline framework prevents E/Z isomerization – the structural feature implicated in tamoxifen's partial agonist activity and associated toxicity [3]. The scaffold also permits further functionalization (e.g., 7-hydroxylation) to generate 4-hydroxytamoxifen analogues with retained potency [4].

Selective Topoisomerase I Inhibitor Discovery Programs Using 3,4-Diarylisoquinolinamine Derivatives

Oncology drug discovery groups pursuing topoisomerase I (topo I) inhibitors with cancer-cell-selective cytotoxicity should employ 3,4-diphenylisoquinoline as the starting material for 3,4-diarylisoquinolinamine synthesis. Unlike 3,4-diarylisoquinolones, which show no topo I inhibition, the amine-functionalized derivatives exhibit superior topo I inhibitory activity with greater affinity for topo I over topo II, and eight of these derivatives demonstrated selective toxicity against T47D, DU145, and HCT-15 tumor cells while sparing normal MCF10A cells [5]. This selectivity profile distinguishes the 3,4-diarylisoquinolinamine class from clinically used topo inhibitors such as doxorubicin, which lacks cancer-cell selectivity [5].

Asymmetric Synthesis of Chiral Tetrahydroisoquinoline Alkaloids and Pharmaceutical Intermediates

Process chemistry and medicinal chemistry teams requiring enantiopure 1,2,3,4-tetrahydroisoquinoline building blocks can leverage 3,4-diphenylisoquinoline as a prochiral substrate for iridium-catalyzed asymmetric hydrogenation. The 3,4-disubstitution pattern is critical for achieving high enantioselectivity (up to 92% ee) with diastereomeric ratios exceeding 20:1 using [Ir(cod)Cl]₂/chiral diphosphine catalyst systems [6]. This approach provides direct access to chiral tetrahydroisoquinoline derivatives – a privileged scaffold in bioactive alkaloids and pharmaceutical candidates – with higher enantioselectivity than is typically achievable with 1-substituted or 3-substituted isoquinoline substrates [6][7].

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